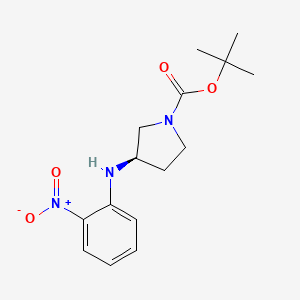

(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-nitroanilino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKVDHNZFSJFAJ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate, also known by its CAS number 170017-73-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate is . The compound features a pyrrolidine ring substituted with a nitrophenyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 170017-73-9 |

| Molecular Weight | 307.35 g/mol |

| Structure | Chemical Structure |

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, suggesting that modifications to the pyrrolidine structure can enhance antibacterial efficacy .

Case Study:

In a comparative study, a series of pyrrole derivatives were synthesized and tested for their antibacterial activity. The compound exhibited an MIC value comparable to established antibiotics like ciprofloxacin, indicating its potential as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of (R)-tert-butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate is essential for optimizing its biological activity. Variations in the nitrophenyl group or modifications to the pyrrolidine ring can significantly affect binding affinity and potency against bacterial targets.

Research has demonstrated that specific substitutions on the phenylene ring enhance the compound's ability to inhibit key bacterial enzymes, making it a candidate for further optimization in drug design .

The exact mechanism by which (R)-tert-butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate exerts its biological effects is still under investigation. However, it is believed that the compound interacts with bacterial cell membranes or specific enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 147081-49-0)

- Molecular Formula : C₉H₁₈N₂O₂

- Key Features : Lacks the nitrophenyl group, simplifying the structure. The free amine at the 3-position makes it a versatile chiral building block for peptide and protease inhibitor synthesis.

- Applications : Widely employed in asymmetric synthesis for pharmaceuticals, such as HIV protease inhibitors .

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate (CAS: 392338-15-7)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Key Features : Features a methyl carbamate group instead of the nitroaniline substituent. The reduced steric bulk may enhance solubility in polar solvents.

- Applications : Used in peptide modification and as a precursor for N-alkylated pyrrolidines .

Comparative Data Table

Key Differences and Implications

Substituent Effects: The 2-nitrophenylamino group in the target compound provides a site for reduction to form aryl amines, enabling downstream derivatization (e.g., amide coupling) . In contrast, analogs like the iodo-methoxypyridine derivative are tailored for halogen-based coupling reactions . The absence of the nitro group in (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate simplifies its reactivity, making it more suitable for direct peptide bond formation .

Stereochemical Complexity :

- The (2R,5S) configuration in the methylpyridinyloxy analog introduces steric and electronic effects that influence enantioselectivity in catalytic processes, a feature absent in the racemization-prone target compound .

Synthetic Utility: The Boc-protected amine in the target compound enhances stability during multi-step syntheses, whereas the free amine in (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate allows for immediate functionalization without deprotection .

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate?

The synthesis typically involves functionalizing the pyrrolidine ring with a 2-nitrophenylamino group. A common approach includes:

- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

- Step 2 : Introduction of the 2-nitrophenylamino moiety via nucleophilic substitution or coupling reactions under basic conditions (e.g., potassium carbonate in DMF) .

- Step 3 : Purification using column chromatography and verification via NMR or LC-MS .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Chiral resolution or asymmetric synthesis techniques are employed. For example, chiral tert-butyl esters (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate) can serve as precursors, with stereospecific reactions ensuring retention of the R-configuration. Polarimetric analysis and chiral HPLC are critical for confirming enantiomeric purity .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons from the 2-nitrophenyl group at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions, as demonstrated in structurally related tert-butyl piperidine carboxylates .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~350.15 g/mol) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Moderately soluble in DMSO and dichloromethane; poorly soluble in water. Hydrochloride salt formation enhances aqueous solubility for biological assays .

- Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA). Store at –20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from reaction optimization factors:

- Catalyst Selection : Use of DMAP or triethylamine improves acylation efficiency .

- Temperature Control : Reactions at 0–20°C minimize side products during sulfonylation steps .

- Scale-Up Adjustments : Industrial methods (e.g., continuous flow reactors) enhance reproducibility for multi-gram syntheses .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., the pyrrolidine nitrogen and nitro group). Molecular docking studies further predict interactions with biological targets like kinases .

Q. How does the 2-nitrophenyl group influence biological activity compared to other aryl substituents?

The nitro group enhances electron-withdrawing effects, stabilizing charge-transfer complexes with proteins. Comparative studies with chloro- or fluoro-substituted analogs show:

- Higher Binding Affinity : Nitro derivatives exhibit stronger inhibition of kinase targets (IC₅₀ ~0.5 µM vs. ~2 µM for chloro analogs) .

- Metabolic Stability : Nitro groups reduce oxidative metabolism in liver microsome assays .

Q. What strategies mitigate racemization during derivatization reactions?

- Low-Temperature Reactions : Conduct acylations below 0°C to preserve stereochemistry .

- Protecting Group Choice : Bulky groups (e.g., Boc) sterically hinder racemization at the pyrrolidine chiral center .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .

Methodological Tables

Table 1 : Key Synthetic Parameters for (R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 85% | ≥98% |

| Nitrophenyl Coupling | 2-Nitroaniline, K₂CO₃, DMF, 60°C | 72% | 95% |

| Purification | Silica gel (EtOAc/hexane 3:7) | – | 99% |

Table 2 : Comparative Biological Activity of Analogous Compounds

| Compound | Target (Kinase) | IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| This compound | PI3Kδ | 0.48 | 45 |

| 3-Chlorophenyl analog | PI3Kδ | 2.1 | 28 |

| 4-Fluorophenyl analog | PI3Kδ | 1.7 | 32 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.